3-Methyl-4-Bromopyridine
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Overview
Description
3-Methyl-4-Bromopyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a methyl group at the third position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-Bromopyridine can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine. The process typically includes the following steps:
Starting Material: 3-Amino-4-methylpyridine.
Reaction with Hydrogen Bromide and Bromine: The 3-amino-4-methylpyridine is reacted with hydrogen bromide and bromine at low temperatures (around -5°C) to form the desired product.
Sodium Nitrite and Sodium Hydroxide: The reaction mixture is then treated with sodium nitrite and sodium hydroxide to adjust the pH and complete the reaction.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-Bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Substituted Pyridines: Various substituted pyridines are formed depending on the nucleophile used in the substitution reactions.
Biaryl Compounds: In Suzuki-Miyaura coupling, biaryl compounds are the major products.
Scientific Research Applications
3-Methyl-4-Bromopyridine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Similar in structure but with different substitution patterns.
4-Methylpyridine: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness: 3-Methyl-4-Bromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
16168-00-0 |
---|---|
Molecular Formula |
C6H6BrN |
Molecular Weight |
0 |
Origin of Product |
United States |
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